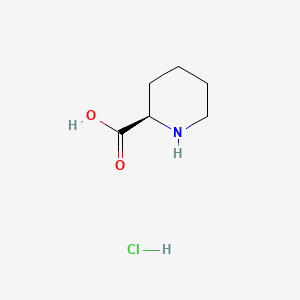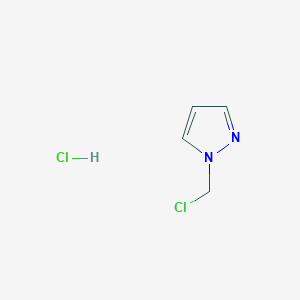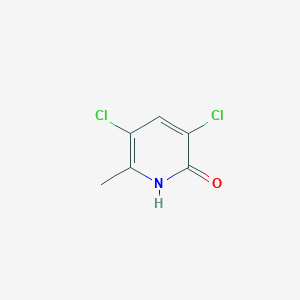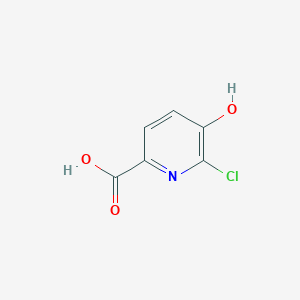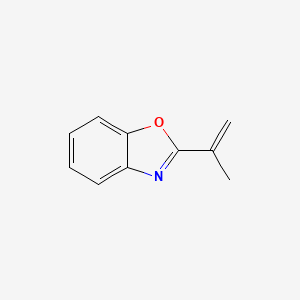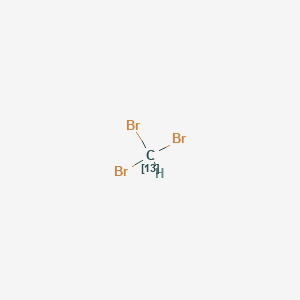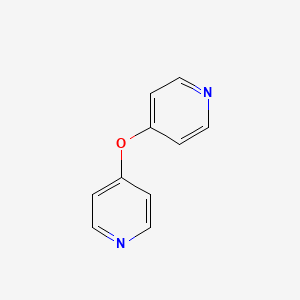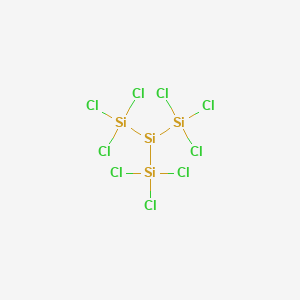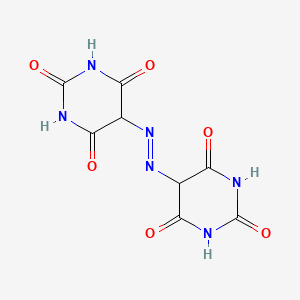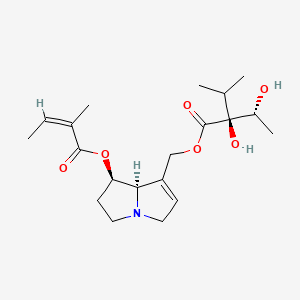
2,3,5-Trimethylaniline
Overview
Description
2,3,5-Trimethylaniline is a chemical compound with the molecular formula C9H13N . It has a molecular weight of 135.21 . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of this compound involves various methods and conditions . For instance, it can be synthesized through reactions with ethanol, sulfuric acid, iron, sodium dithionite, sodium dichromate, and other substances under specific conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with three methyl groups and one amine group . The InChI code for this compound is 1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a colorless to yellow solid or semi-solid or liquid .Scientific Research Applications
Microbial Metabolism and Cardiovascular Disease
Gut Microbiota and Atherosclerosis : 2,3,5-Trimethylaniline (a structural analog) impacts cardiovascular health by influencing gut microbiota. It inhibits the formation of trimethylamine (TMA), a precursor of TMAO (trimethylamine N-oxide), which is linked with enhanced atherosclerosis risk (Wang et al., 2015).
TMAO and Cardiovascular Disease : Elevated levels of TMAO, produced from this compound derivatives in the gut, are associated with an increased risk of cardiovascular events, highlighting the compound's influence on heart health (Zeisel & Warrier, 2017).
DNA Damage and Genotoxicity
- DNA Damage in Mice : Studies show that this compound and its derivatives can induce DNA damage in the liver cells of mice, suggesting potential genotoxic effects (Przybojewska, 1999).
Therapeutic Potentials
Potential Biomarker or Therapeutic Target : TMAO, derived from this compound metabolism, is being explored as a potential biomarker for cardiovascular and neurological disorders. Its modulation might offer new therapeutic avenues (Janeiro et al., 2018).
Drug Metabolism and Safety : The metabolism of this compound to TMAO involves complex pharmacokinetic processes, with implications for drug safety and efficacy (Bain et al., 2005).
Safety and Hazards
2,3,5-Trimethylaniline is classified as hazardous. It has the signal word ‘Warning’ and is associated with hazard statements H302+H312+H332-H315-H319 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and it may cause damage to organs through prolonged or repeated exposure .
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3,5-Trimethylaniline is currently limited These properties are crucial in determining the bioavailability of the compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interactions with its targets.
properties
IUPAC Name |
2,3,5-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDVTEHMPLVFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509744 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
767-77-1 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


